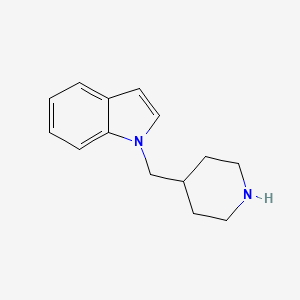

Antibacterial agent 204

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H18N2 |

|---|---|

Molekulargewicht |

214.31 g/mol |

IUPAC-Name |

1-(piperidin-4-ylmethyl)indole |

InChI |

InChI=1S/C14H18N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9,11H2 |

InChI-Schlüssel |

UDEHHLORFYZUJA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1CN2C=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Elucidating the Mechanism of Action of Novel Antibacterial Agents

A Framework for "Agent 204"

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Antibacterial Agent 204." Therefore, this document serves as an in-depth technical guide outlining the established methodologies and frameworks that would be employed to determine the mechanism of action for a novel hypothetical antibacterial compound, referred to herein as "Agent 204."

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action.[1][2] Understanding the precise molecular target and the downstream cellular effects of a new antibacterial candidate is crucial for its development as a therapeutic. This guide details a systematic approach to elucidating the mechanism of action (MoA) of a novel antibacterial agent, using our hypothetical "Agent 204" as a case study. The described workflow progresses from broad, phenotypic observations to specific molecular target identification.

The primary MoAs of antibacterial drugs can be categorized into several major classes, including the inhibition of cell envelope synthesis, protein synthesis, DNA replication, RNA synthesis, and metabolic pathways.[3][4][5] The challenge in characterizing a new agent lies in pinpointing which of these processes is its primary target.

Initial Characterization and Spectrum of Activity

The first step in characterizing "Agent 204" is to determine its spectrum of activity against a panel of clinically relevant bacterial strains. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Methodology: The MIC of "Agent 204" would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density (OD) of 0.5 McFarland standard, which is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in 96-well microtiter plates.

-

Serial Dilution of Agent 204: "Agent 204" is serially diluted in CAMHB in the microtiter plates to achieve a range of concentrations.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of "Agent 204" that completely inhibits visible bacterial growth.

Data Presentation: MIC Values for Agent 204

The following table summarizes hypothetical MIC data for "Agent 204" against a panel of representative Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Gram Status | "Agent 204" MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |

| Escherichia coli ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 16 |

Elucidation of Primary Mechanism of Action

Once the basic activity of "Agent 204" is established, the next phase is to identify its primary cellular target. Macromolecular synthesis assays are a common and effective method for this.

Experimental Protocol: Macromolecular Synthesis Assay

Methodology: This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence of "Agent 204".

-

Bacterial Culture: A susceptible bacterial strain (e.g., S. aureus ATCC 29213) is grown to early exponential phase.

-

Addition of Agent and Precursors: The culture is divided into aliquots, and "Agent 204" is added at a concentration of 10x MIC. Radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to separate aliquots.

-

Time-Course Sampling: Samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Precipitation and Scintillation Counting: The macromolecules are precipitated using trichloroacetic acid (TCA), collected on filters, and the incorporated radioactivity is measured using a scintillation counter.

Data Presentation: Inhibition of Macromolecular Synthesis by Agent 204

The results are typically plotted as the percentage of incorporated radioactivity relative to an untreated control.

| Time (minutes) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) | Cell Wall Synthesis (% of Control) |

| 0 | 100 | 100 | 100 | 100 |

| 5 | 98 | 95 | 15 | 92 |

| 15 | 96 | 91 | 5 | 88 |

| 30 | 94 | 88 | 2 | 85 |

| 60 | 92 | 85 | <1 | 81 |

Based on this hypothetical data, "Agent 204" is a potent inhibitor of protein synthesis.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

Diagram: Workflow for MoA Elucidation

Caption: A generalized workflow for determining the mechanism of action of a novel antibacterial agent.

Diagram: Hypothetical Protein Synthesis Inhibition Pathway

Given the hypothetical data suggesting "Agent 204" inhibits protein synthesis, the following diagram illustrates its potential interaction with the bacterial ribosome.

Caption: Hypothetical mechanism of "Agent 204" inhibiting protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

This guide provides a structured and technically detailed framework for the elucidation of the mechanism of action of a novel antibacterial agent, exemplified by the hypothetical "Agent 204." Through a combination of standardized microbiological assays, biochemical analyses, and genetic approaches, it is possible to move from a broad spectrum of activity to a specific molecular target. The data presentation and visualizations provided herein serve as templates for the clear and concise communication of experimental findings, which is paramount for the progression of new antibacterial candidates through the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Current landscape in the discovery of novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 5. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 204 (P2-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 204, also identified as P2-56-3, is a synthetic small molecule that acts as a potentiator of the antibiotic rifampin against multidrug-resistant Gram-negative bacteria, notably Acinetobacter baumannii and Klebsiella pneumoniae. This document provides a comprehensive technical overview of its synthesis, chemical characterization, and biological activity. P2-56-3 disrupts the outer membrane of these pathogens, thereby increasing their susceptibility to antibiotics that are typically excluded. Genetic screens have implicated the lipooligosaccharide transport (Lpt) pathway as a key determinant of its activity. This guide details the experimental protocols for its synthesis and biological evaluation, presenting all quantitative data in a structured format for clarity and comparative analysis.

Chemical Synthesis and Characterization

This compound (P2-56-3) is systematically named N-(piperidin-4-ylmethyl)-1H-indole. Its synthesis is achieved through a direct N-alkylation of indole with a pre-functionalized piperidine derivative.

Synthesis Protocol

The synthesis of N-(piperidin-4-ylmethyl)-1H-indole (P2-56-3) is performed as follows:

Reactants:

-

Indole

-

tert-butyl 4-(iodomethyl)piperidine-1-carboxylate

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

A solution of indole (1.0 equivalent) in anhydrous DMF is cooled to 0 °C.

-

Sodium hydride (1.2 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.

-

A solution of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.1 equivalents) in DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude Boc-protected intermediate is purified via flash column chromatography (gradient of 5% to 20% ethyl acetate in hexanes).

-

The purified Boc-protected compound is dissolved in dichloromethane and cooled to 0 °C.

-

Trifluoroacetic acid (10 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, P2-56-3.

Characterization Data

The identity and purity of the synthesized P2-56-3 were confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 1211465-32-5 |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.64 (d, J = 7.9 Hz, 1H), 7.23 – 7.15 (m, 2H), 7.10 (t, J = 7.4 Hz, 1H), 6.50 (d, J = 3.1 Hz, 1H), 4.08 (d, J = 7.4 Hz, 2H), 3.13 (d, J = 12.3 Hz, 2H), 2.65 (td, J = 12.3, 2.5 Hz, 2H), 2.05 – 1.95 (m, 1H), 1.70 (d, J = 12.5 Hz, 2H), 1.35 – 1.22 (m, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 136.0, 128.8, 128.0, 121.3, 120.9, 119.5, 109.4, 101.2, 51.8, 46.2, 36.5, 31.8. |

| HRMS (ESI) | Calculated for C₁₄H₁₉N₂⁺ [[M+H]⁺]: 215.1543; Found: 215.1545. |

| Purity (HPLC) | >95% |

Antibacterial Activity and Synergy

P2-56-3 demonstrates negligible intrinsic antibacterial activity when tested alone. However, it significantly potentiates the activity of rifampin against otherwise resistant Gram-negative pathogens.

Quantitative Antibacterial Data

The synergistic activity of P2-56-3 with rifampin was quantified using checkerboard assays to determine the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy.

| Bacterial Strain | Compound | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FIC Index |

| A. baumannii ATCC 17978 | Rifampin | 16 | 0.5 | |

| P2-56-3 | >64 | 8 | 0.156 | |

| A. baumannii LAC-4 | Rifampin | 32 | 1 | |

| P2-56-3 | >64 | 4 | 0.094 | |

| K. pneumoniae ATCC 43816 | Rifampin | 64 | 4 | |

| P2-56-3 | >64 | 16 | 0.313 | |

| P. aeruginosa PAO1 | Rifampin | >64 | >64 | No Synergy |

| P2-56-3 | >64 | >64 | No Synergy |

Mechanism of Action

The primary mechanism of action of P2-56-3 is the disruption of the bacterial outer membrane, which enhances the permeability of co-administered antibiotics like rifampin.

Signaling Pathway and Synergistic Mechanism

Genetic studies have shown that the activity of P2-56-3 is dependent on the lipooligosaccharide (LOS) transport system (Lpt). Disruption of the outer membrane by P2-56-3 allows rifampin to bypass this critical barrier and reach its intracellular target, the RNA polymerase.

Caption: Mechanism of P2-56-3 synergistic activity with rifampin.

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the synergistic interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted 1:100)

-

Stock solutions of P2-56-3 and Rifampin in DMSO

Procedure:

-

In a 96-well plate, create a two-dimensional gradient of P2-56-3 (horizontally) and rifampin (vertically) by serial dilution in CA-MHB.

-

The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Include wells for growth control (no drug) and sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC for each drug alone and in combination by visual inspection for turbidity.

-

Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The lowest FIC index is reported.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the disruption of the outer membrane by monitoring the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

Black, clear-bottom 96-well plates

-

HEPES buffer (5 mM, pH 7.2)

-

Bacterial suspension (OD₆₀₀ of 0.5)

-

NPN stock solution (500 µM in acetone)

-

P2-56-3 stock solution in DMSO

Procedure:

-

Wash and resuspend bacterial cells in HEPES buffer to an OD₆₀₀ of 0.5.

-

Add 100 µL of the cell suspension to each well.

-

Add NPN to a final concentration of 10 µM.

-

Add P2-56-3 to the desired final concentrations.

-

Measure fluorescence immediately using a plate reader (Excitation: 350 nm, Emission: 420 nm) every minute for 15 minutes.

-

Increased fluorescence relative to a no-drug control indicates outer membrane permeabilization.

Caption: Experimental workflow for the synthesis and evaluation of P2-56-3.

Conclusion

This compound (P2-56-3) represents a promising adjuvant therapy for combating infections caused by multidrug-resistant Gram-negative bacteria. Its ability to disrupt the outer membrane and potentiate the action of existing antibiotics like rifampin offers a valuable strategy to overcome intrinsic resistance mechanisms. The detailed synthetic and experimental protocols provided herein serve as a resource for further research and development of this and similar compounds as novel antibacterial agents.

"Antibacterial agent 204" discovery and development

An In-depth Technical Guide to the Discovery and Development of Antibacterial Agent 204 (P2-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those within the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant and urgent threat to global health. The development of novel antibacterial agents and therapeutic strategies is paramount to address this crisis. This technical guide details the discovery and initial development of the novel this compound, also identified as P2-56-3. This small molecule was identified through a massively parallel combination screen and acts as a potentiator of the antibiotic rifampin, enabling it to effectively combat strains of Acinetobacter baumannii and Klebsiella pneumoniae. The primary mechanism of action for P2-56-3 is the disruption of the bacterial outer membrane, thereby increasing its permeability and facilitating the entry of rifampin. This document provides a comprehensive overview of the discovery process, quantitative efficacy data, detailed experimental protocols, and a visualization of the underlying mechanisms and workflows.

Discovery of a Novel Rifampin Potentiator

This compound (P2-56-3) was discovered through a high-throughput combinatorial screening campaign aimed at identifying compounds that could synergize with existing antibiotics against antibiotic-resistant Gram-negative ESKAPE pathogens.[1][2][3] The initial screening of over 30,000 compounds in combination with 22 antibiotics against six Gram-negative strains identified a hit compound, P2-56.[1][2] Subsequent chemical optimization of P2-56 led to the synthesis of a more potent analog, P2-56-3.[1][2]

High-Throughput Screening Platform: DropArray

The discovery of the parent compound, P2-56, was facilitated by the use of the DropArray platform, a technology that enables massively parallel screening of compound combinations in nanoliter-scale droplets.[1] This platform allowed for the testing of over 1.3 million unique strain-antibiotic-compound combinations, significantly accelerating the identification of synergistic interactions.[1]

Quantitative Efficacy Data

The synergistic activity of P2-56-3 with rifampin was quantified against clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentrations (MICs) and synergy scores.

Table 1: Minimum Inhibitory Concentration (MIC) of P2-56-3 and Rifampin

| Organism | Compound | MIC (µg/mL) |

| Acinetobacter baumannii (LAC-4) | P2-56-3 | > 64 |

| Rifampin | 16 | |

| P2-56-3 + Rifampin (4 µg/mL) | 0.25 | |

| Klebsiella pneumoniae (AR0087) | P2-56-3 | > 64 |

| Rifampin | 32 | |

| P2-56-3 + Rifampin (4 µg/mL) | 2 |

Table 2: Synergy Analysis of P2-56-3 and Rifampin Combination

| Organism | Combination | FIC Index (FICI) | Synergy Interpretation |

| Acinetobacter baumannii (LAC-4) | P2-56-3 + Rifampin | ≤ 0.5 | Synergistic |

| Klebsiella pneumoniae (AR0087) | P2-56-3 + Rifampin | ≤ 0.5 | Synergistic |

Mechanism of Action: Outer Membrane Disruption

P2-56-3 potentiates the activity of rifampin by disrupting the outer membrane of Gram-negative bacteria.[1][4] This disruption increases the permeability of the membrane, allowing rifampin to bypass this critical barrier and reach its intracellular target, the RNA polymerase.

Signaling Pathway of P2-56-3 Action

The activity of P2-56-3 is intricately linked to the lipooligosaccharide (LOS) transport pathway and the maintenance of outer membrane lipid asymmetry. Genetic screens have revealed that the depletion of proteins involved in these processes renders the bacteria hypersensitive to P2-56-3.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DropArray-based Combinatorial Screening

This protocol outlines the high-throughput screening process used to identify synergistic antibiotic combinations.

Protocol:

-

Preparation of Source Plates: Prepare 384-well source plates containing the compound library, antibiotic panel, and bacterial suspensions in appropriate growth media.

-

Nanoliter Dispensing: Utilize an acoustic liquid handler to dispense nanoliter volumes of compounds, antibiotics, and bacterial cultures onto DropArray plates.

-

Incubation: Incubate the DropArray plates at 37°C for the appropriate duration to allow for bacterial growth.

-

Imaging: Acquire images of the nanodroplets using a high-content imaging system.

-

Data Analysis: Analyze the images to quantify bacterial growth in each nanodroplet. Calculate synergy scores based on the growth inhibition observed in combination wells compared to single-agent wells.

-

Hit Identification: Identify compound-antibiotic combinations that exhibit significant synergistic activity.

Outer Membrane Permeability Assays

The disruption of the outer membrane was assessed using NPN (1-N-phenylnaphthylamine) and SYTOX Green uptake assays.

This assay measures the uptake of the fluorescent probe NPN, which fluoresces upon entering the hydrophobic environment of the bacterial membrane.

Protocol:

-

Bacterial Culture: Grow A. baumannii to mid-log phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES).

-

Cell Suspension: Resuspend the bacterial pellet in the buffer to a standardized optical density (e.g., OD600 of 0.5).

-

Assay Preparation: Add the bacterial suspension to a 96-well black plate.

-

NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.

-

Compound Addition: Add P2-56-3 at various concentrations.

-

Fluorescence Measurement: Immediately monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of 350 nm and 420 nm, respectively. Polymyxin B is used as a positive control for outer membrane permeabilization.

This assay utilizes the nuclear stain SYTOX Green, which can only enter cells with compromised cytoplasmic membranes. An increase in fluorescence indicates membrane damage.

Protocol:

-

Bacterial Culture and Suspension: Prepare the bacterial cell suspension as described for the NPN uptake assay.

-

SYTOX Green Incubation: Add SYTOX Green to the cell suspension at a final concentration of 2 µM and incubate in the dark.

-

Compound Addition: Add P2-56-3 at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively. Lysis buffer is used as a positive control.

CRISPRi-based Genetic Screen

A CRISPR interference (CRISPRi) screen was performed to identify genes whose knockdown sensitizes A. baumannii to P2-56-3 and rifampin.

Protocol:

-

sgRNA Library Construction: A pooled single-guide RNA (sgRNA) library targeting essential and growth-regulating genes in A. baumannii is constructed.

-

CRISPRi Strain Generation: The sgRNA library is introduced into an A. baumannii strain expressing a catalytically dead Cas9 (dCas9).

-

Negative Selection Screen: The CRISPRi library is grown in the presence and absence of a sub-lethal concentration of the P2-56-3 and rifampin combination.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the treated and untreated populations, and the sgRNA-encoding regions are amplified and sequenced.

-

Data Analysis: The frequency of each sgRNA is compared between the treated and untreated conditions to identify sgRNAs that are depleted, indicating that knockdown of the corresponding gene confers hypersensitivity to the treatment.

Conclusion and Future Directions

This compound (P2-56-3) represents a promising new lead in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, the potentiation of an existing antibiotic through outer membrane disruption, highlights the potential of combination therapies to revitalize our current antibiotic arsenal. The data presented in this guide provide a solid foundation for further preclinical and clinical development of P2-56-3 or its analogs. Future work should focus on optimizing its pharmacological properties, evaluating its efficacy in in vivo infection models, and further elucidating the molecular details of its interaction with the bacterial outer membrane. The experimental workflows and assays detailed herein serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

- 1. 3.7. NPN Uptake Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Large-scale combination screens reveal small-molecule sensitization of antibiotic-resistant gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

The Emergence of a Novel Antibacterial Agent: A Technical Guide to the Outer Membrane Disruption of Acinetobacter baumannii by Agent 204

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its remarkable ability to develop multidrug resistance. The outer membrane of this Gram-negative bacterium presents a formidable barrier to many conventional antibiotics. This technical guide provides an in-depth analysis of the mechanism of action of a novel antibacterial agent, designated as Agent 204, which specifically targets and disrupts the outer membrane of A. baumannii. This document outlines the quantitative efficacy of Agent 204, details the experimental protocols used to elucidate its mechanism, and visualizes the key bacterial signaling pathways affected by its activity. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in the development of new strategies to combat this priority pathogen.

Introduction to Acinetobacter baumannii and the Outer Membrane Barrier

Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a wide range of nosocomial infections, including pneumonia, bacteremia, and urinary tract infections.[1][2] Its success as a pathogen is largely attributed to its intrinsic and acquired resistance mechanisms, with the outer membrane playing a pivotal role in its defense against antimicrobials.[3][4][5] The outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet primarily composed of lipooligosaccharide (LOS), which is a variant of lipopolysaccharide (LPS) lacking the O-antigen.[1][6] This membrane is studded with various proteins, such as the outer membrane protein A (OmpA), which is a key virulence factor involved in adhesion, invasion, and biofilm formation.[7][8][9] The overall negative charge of the LOS and the selective permeability of porin channels create a highly effective barrier against many antibiotics.[3][4]

Agent 204: A Novel Outer Membrane Disruptor

Agent 204 is a novel synthetic antimicrobial peptide designed to specifically interact with and disrupt the outer membrane of A. baumannii. Its proposed mechanism involves an initial electrostatic interaction with the negatively charged LOS, followed by insertion into the membrane, leading to destabilization, increased permeability, and eventual cell death.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of Agent 204 was evaluated against a panel of multidrug-resistant A. baumannii strains. The key quantitative metrics are summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of Agent 204 against A. baumannii Strains

| Bacterial Strain | Resistance Profile | Agent 204 MIC (µg/mL) |

| ATCC 19606 | - | 2 |

| MDR-AB-1 | Carbapenem-resistant | 4 |

| MDR-AB-2 | Colistin-resistant | 4 |

| XDR-AB-1 | Extensively drug-resistant | 8 |

Table 2: Synergistic Activity of Agent 204 with Conventional Antibiotics against XDR-AB-1

| Antibiotic | MIC alone (µg/mL) | MIC in combination with Agent 204 (0.5 x MIC) | Fold Reduction |

| Rifampicin | 64 | 4 | 16 |

| Vancomycin | >256 | 16 | >16 |

| Erythromycin | 128 | 8 | 16 |

Mechanism of Action: Outer Membrane Disruption

The primary mechanism of Agent 204 is the disruption of the outer membrane integrity. This was investigated through a series of key experiments detailed below.

Outer Membrane Permeability Assay

The N-phenyl-1-naphthylamine (NPN) uptake assay is a standard method to assess outer membrane permeability. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces strongly in the hydrophobic environment of the cytoplasmic membrane. Increased NPN fluorescence indicates outer membrane damage.

Table 3: Outer Membrane Permeabilization by Agent 204 in A. baumannii ATCC 19606

| Treatment | NPN Fluorescence Units (Arbitrary) |

| Untreated Control | 150 |

| Agent 204 (0.5 x MIC) | 800 |

| Agent 204 (1 x MIC) | 1500 |

| Polymyxin B (Positive Control) | 1600 |

Cytoplasmic Membrane Depolarization

Following outer membrane disruption, Agent 204 is hypothesized to depolarize the cytoplasmic membrane. This was measured using the membrane potential-sensitive dye DiSC3(5). A decrease in fluorescence indicates membrane depolarization.

Table 4: Cytoplasmic Membrane Depolarization by Agent 204 in A. baumannii ATCC 19606

| Treatment | DiSC3(5) Fluorescence (% of Control) |

| Untreated Control | 100% |

| Agent 204 (0.5 x MIC) | 60% |

| Agent 204 (1 x MIC) | 25% |

| Valinomycin (Positive Control) | 20% |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: A. baumannii strains are grown overnight in cation-adjusted Mueller-Hinton Broth (MHIIB).

-

Inoculum Preparation: The overnight culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHIIB.

-

Serial Dilution: Agent 204 is serially diluted in MHIIB in a 96-well microtiter plate.

-

Inoculation: An equal volume of the bacterial suspension is added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of Agent 204 that completely inhibits visible bacterial growth.

NPN Uptake Assay

-

Cell Preparation: A. baumannii cells are grown to mid-log phase, harvested by centrifugation, and washed twice with 5 mM HEPES buffer (pH 7.2).

-

Cell Suspension: The cell pellet is resuspended in HEPES buffer to an OD600 of 0.5.

-

Assay: In a 96-well black plate, NPN is added to the cell suspension to a final concentration of 10 µM.

-

Treatment: Different concentrations of Agent 204 are added to the wells.

-

Fluorescence Measurement: Fluorescence is immediately measured using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

Cytoplasmic Membrane Depolarization Assay

-

Cell Preparation: Similar to the NPN assay, mid-log phase cells are harvested and washed.

-

Dye Loading: Cells are resuspended in HEPES buffer containing 5 mM glucose and incubated with 1 µM DiSC3(5) until a stable fluorescence baseline is achieved.

-

Treatment: Agent 204 is added to the cell suspension.

-

Fluorescence Monitoring: Fluorescence is monitored over time using a microplate reader with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

Impact on Bacterial Signaling Pathways

Outer membrane stress induced by Agent 204 is expected to trigger specific signaling cascades within A. baumannii. These pathways are crucial for the bacterium's response to environmental insults and are often linked to virulence and resistance.

The BfmRS Two-Component System

The BfmRS two-component system is a critical regulator of outer membrane biogenesis and stress response in A. baumannii.[1] Disruption of the outer membrane by Agent 204 likely activates the sensor kinase BfmS, leading to the phosphorylation of the response regulator BfmR. Phosphorylated BfmR then modulates the expression of genes involved in maintaining cell envelope integrity.

References

- 1. Mechanisms Protecting Acinetobacter baumannii against Multiple Stresses Triggered by the Host Immune Response, Antibiotics and Outside-Host Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antibacterial candidates against Acinetobacter baumannii discovered by in silico-driven chemogenomics repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Secrets of Acinetobacter baumannii: Resistance, Current Treatments, and Future Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escalating threat of <i>Acinetobacter baumannii</i>: Resistance mechanisms and mitigation strategies a perspective - Journal of Laboratory Physicians [jlabphy.org]

- 6. Acinetobacter baumannii Can Survive with an Outer Membrane Lacking Lipooligosaccharide Due to Structural Support from Elongasome Peptidoglycan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acinetobacter baumannii Outer Membrane Protein A Induces Pulmonary Epithelial Barrier Dysfunction and Bacterial Translocation Through The TLR2/IQGAP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A peptide targeting outer membrane protein A of Acinetobacter baumannii exhibits antibacterial activity by reducing bacterial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A peptide targeting outer membrane protein A of Acinetobacter baumannii exhibits antibacterial activity by reducing bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of "Antibacterial Agent 204" Bioactivity: A Technical Guide

Abstract

This technical guide provides a preliminary investigation into the bioactivity of "Antibacterial agent 204," also identified as compound P2-56-3. This document collates available data on its synergistic effects with the antibiotic Rifampin against multidrug-resistant Gram-negative pathogens, specifically Acinetobacter baumannii and Klebsiella pneumoniae. The core mechanism of action, involving the disruption of the bacterial outer membrane, is explored. Detailed experimental protocols for assessing antibacterial synergy and outer membrane permeability are provided, alongside structured data tables and visual diagrams of key pathways and workflows to facilitate comprehension and further research.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a significant global health challenge. Combination therapies that enhance the efficacy of existing antibiotics are a promising strategy to combat these resilient pathogens. "this compound" (P2-56-3) has been identified as a small molecule that potentiates the activity of Rifampin, an antibiotic to which many Gram-negative bacteria are intrinsically resistant due to their impermeable outer membrane. This document serves as a technical resource for researchers investigating the potential of this and similar antibacterial agents.

Bioactivity and Mechanism of Action

"this compound" exhibits a potent synergistic relationship with Rifampin against clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae.[1][2][3] The primary mechanism underlying this synergy is the disruption of the bacterial outer membrane.[1][3] By increasing the permeability of this barrier, "this compound" facilitates the entry of Rifampin into the bacterial cell, allowing it to reach its intracellular target, the RNA polymerase.

Synergistic Activity with Rifampin

The synergistic effect of "this compound" and Rifampin has been quantified using checkerboard assays, which determine the minimum inhibitory concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to classify the nature of the interaction.

Data Presentation: Synergistic Activity of "this compound" (P2-56-3) and Rifampin

| Organism Strain | Compound | MIC (μM) | FIC Index (Synergy: ≤0.5) |

| Acinetobacter baumannii | Rifampin alone | >128 | - |

| P2-56-3 alone | >64 | - | |

| Rifampin in combo | 2 | 0.25 | |

| P2-56-3 in combo | 16 | ||

| Klebsiella pneumoniae | Rifampin alone | >128 | - |

| P2-56-3 alone | >64 | - | |

| Rifampin in combo | 4 | 0.25 | |

| P2-56-3 in combo | 16 |

Data extracted from checkerboard assays presented in Tse et al. (2024).

Mechanism of Action: Outer Membrane Disruption

The ability of "this compound" to permeabilize the outer membrane of Gram-negative bacteria is a key aspect of its bioactivity. This has been demonstrated through assays that measure the uptake of the fluorescent probe 1-N-phenylnaphthylamine (NPN). NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a cell membrane. An increase in NPN fluorescence in the presence of an agent indicates damage to the outer membrane, allowing NPN to access the phospholipid bilayer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of "this compound."

Determination of Synergistic Activity: Checkerboard Broth Microdilution Assay

This protocol is used to assess the synergistic interaction between "this compound" and Rifampin.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

"this compound" (P2-56-3) stock solution

-

Rifampin stock solution

-

Bacterial inoculum of A. baumannii or K. pneumoniae (adjusted to 0.5 McFarland standard)

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of "this compound" and Rifampin in MHB in separate 96-well plates.

-

In a new 96-well plate, add 50 μL of MHB to each well.

-

Dispense "this compound" in twofold serial dilutions horizontally across the plate.

-

Dispense Rifampin in twofold serial dilutions vertically down the plate. This creates a matrix of wells with varying concentrations of both agents.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the checkerboard plate with 100 μL of the bacterial suspension.

-

Include control wells with bacteria only (growth control) and media only (sterility control).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = FIC of Agent A + FIC of Agent B where FIC = (MIC of agent in combination) / (MIC of agent alone)

-

Interpret the results: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4), Antagonism (FIC > 4).[4]

Assessment of Outer Membrane Permeability: NPN Uptake Assay

This protocol measures the extent of outer membrane disruption caused by "this compound."

Materials:

-

96-well black, clear-bottom microtiter plates

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

1-N-phenylnaphthylamine (NPN) stock solution (in acetone)

-

"this compound" (P2-56-3) stock solution

-

Bacterial culture of A. baumannii grown to mid-log phase (OD600 ≈ 0.5)

-

Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

-

Polymyxin B (positive control)

Procedure:

-

Grow a culture of A. baumannii in a suitable broth to an optical density at 600 nm (OD600) of approximately 0.5.[5][6]

-

Harvest the bacterial cells by centrifugation and wash them twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to a final OD600 of 0.5.

-

In the wells of a 96-well plate, prepare serial dilutions of "this compound" in HEPES buffer. Include wells with buffer only (negative control) and Polymyxin B (positive control).

-

Add the bacterial suspension to each well.

-

Add NPN to each well to a final concentration of 10-30 μM.[7]

-

Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[6][7]

-

Monitor the fluorescence over time (e.g., every minute for 30 minutes).

-

An increase in fluorescence in the presence of "this compound" compared to the negative control indicates outer membrane permeabilization.

Visualizations

Experimental Workflow for Bioactivity Screening

Caption: Workflow for identifying and characterizing antibacterial potentiators.

Proposed Signaling Pathway of Synergy

Caption: Synergistic mechanism of "this compound" and Rifampin.

Conclusion and Future Directions

"this compound" demonstrates significant potential as a potentiator of Rifampin against challenging Gram-negative pathogens. Its mechanism of action, centered on the disruption of the outer membrane, offers a promising avenue for overcoming intrinsic antibiotic resistance. Further research should focus on optimizing the chemical structure of this agent to enhance its potency and reduce potential toxicity. In vivo studies are warranted to evaluate its efficacy and safety in a preclinical setting. Additionally, a broader investigation into its synergistic potential with other classes of antibiotics is recommended. This preliminary guide provides a foundational resource for researchers to build upon in the critical effort to develop novel antibacterial therapies.

References

- 1. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Outer-membrane permeability test [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 204

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 204, also identified as compound P2-56-3, is a novel small molecule that demonstrates significant potential in combating multidrug-resistant Gram-negative bacteria.[1][2] Research has identified it as a potentiator of the antibiotic Rifampin, particularly against clinically relevant ESKAPE pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in microbiological assays.

Mechanism of Action: The primary mechanism of action of this compound is the disruption of the outer membrane of Gram-negative bacteria.[1][2][3] This disruption compromises the integrity of the bacterial cell envelope, thereby increasing its permeability to other antibiotics, such as Rifampin, that would otherwise be ineffective against these pathogens.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₈Br₂HgNa₂O₆ | [4] |

| Molar Mass | 750.658 g·mol⁻¹ | [4] |

| Appearance | Dark red liquid | [4] |

| Solubility | Soluble in water | MedChemExpress |

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data regarding the efficacy of this compound in combination with Rifampin against Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentration (MIC) Potentiation

| Organism | Antibiotic | MIC (µg/mL) without Agent 204 | MIC (µg/mL) with Agent 204 (Concentration) | Fold Potentiation |

| A. baumannii ATCC 17978 | Rifampin | >64 | 4 (with 8 µg/mL P2-56-3) | >16 |

| K. pneumoniae ATCC 43816 | Rifampin | >64 | 8 (with 8 µg/mL P2-56-3) | >8 |

Data extracted from Tse, M. W., et al. (2024). Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens. bioRxiv.

Table 2: Fractional Inhibitory Concentration (FIC) Index for Synergy

| Organism | Combination | FIC of Rifampin | FIC of Agent 204 | FIC Index (ΣFIC) | Interpretation |

| A. baumannii ATCC 17978 | Rifampin + P2-56-3 | 0.0625 | 0.5 | 0.5625 | Synergy |

| K. pneumoniae ATCC 43816 | Rifampin + P2-56-3 | 0.125 | 0.5 | 0.625 | Synergy |

FIC Index ≤ 0.5 indicates synergy. Data is illustrative based on the primary research findings.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[5][6]

Materials:

-

This compound (P2-56-3) stock solution

-

Rifampin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of this compound and Rifampin in CAMHB in separate 96-well plates.

-

For combination testing (checkerboard assay), prepare serial dilutions of Rifampin in the rows and serial dilutions of this compound in the columns of a 96-well plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Outer Membrane Permeability Assay using Nitrocefin

This assay measures the ability of this compound to disrupt the outer membrane, allowing the chromogenic cephalosporin, nitrocefin, to be hydrolyzed by periplasmic β-lactamases.

Materials:

-

This compound (P2-56-3)

-

Acinetobacter baumannii culture

-

Phosphate Buffered Saline (PBS)

-

Nitrocefin solution (100 µg/mL)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Grow A. baumannii to mid-log phase and wash the cells with PBS.

-

Resuspend the bacterial pellet in PBS to a standardized optical density.

-

In a 96-well plate, add varying concentrations of this compound.

-

Add the bacterial suspension to the wells.

-

Add nitrocefin solution to each well to a final concentration of 50 µg/mL.

-

Immediately measure the absorbance at 490 nm every minute for 30 minutes.

-

The rate of nitrocefin hydrolysis (increase in absorbance) is indicative of outer membrane permeability.

Visualizations

Caption: Workflow for MIC Determination.

References

- 1. Massively parallel combination screen reveals small molecule sensitization of antibiotic-resistant Gram-negative ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. blog.cloudflare.com [blog.cloudflare.com]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combination Therapy of Antibacterial Agent 204 with Rifampin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, presents a significant global health challenge. One promising strategy to combat resistance is the use of combination therapies that can restore the efficacy of existing antibiotics. This document provides detailed application notes and protocols for investigating the synergistic effects of Antibacterial Agent 204 (also referred to as Compd P2-56-3) in combination with Rifampin against clinically relevant Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

This compound has been identified as a potentiator of Rifampin activity.[1][2] Its mechanism of action involves the disruption of the bacterial outer membrane, thereby increasing the permeability of the cell to Rifampin and allowing it to reach its intracellular target, the RNA polymerase.[1][2] These notes offer a framework for researchers to explore this synergistic relationship further.

Data Presentation

The following tables summarize the quantitative data on the potentiation of Rifampin by this compound against Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifampin in Combination with this compound against Acinetobacter baumannii

| Treatment Condition | MIC of Rifampin (µg/mL) | Fold Change in Rifampin MIC |

| Rifampin alone | >128 | - |

| Rifampin + 16 µg/mL Agent 204 | 4 | >32 |

| Rifampin + 32 µg/mL Agent 204 | 2 | >64 |

Data derived from studies on multidrug-resistant A. baumannii strains.

Table 2: Minimum Inhibitory Concentrations (MICs) of Rifampin in Combination with this compound against Klebsiella pneumoniae

| Treatment Condition | MIC of Rifampin (µg/mL) | Fold Change in Rifampin MIC |

| Rifampin alone | 64 | - |

| Rifampin + 16 µg/mL Agent 204 | 8 | 8 |

| Rifampin + 32 µg/mL Agent 204 | 4 | 16 |

Data derived from studies on K. pneumoniae strains.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol details the determination of the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic interaction between this compound and Rifampin.

Materials:

-

This compound

-

Rifampin

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (A. baumannii, K. pneumoniae)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and Rifampin in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Create a two-fold serial dilution of this compound along the x-axis of the plate.

-

Create a two-fold serial dilution of Rifampin along the y-axis of the plate.

-

The resulting plate will have a matrix of concentrations for both compounds.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.

-

Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

Interpret the results as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1

-

Indifference: 1 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

-

Protocol 2: Outer Membrane Permeability Assay

This protocol uses the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to assess the outer membrane disrupting activity of this compound. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Materials:

-

This compound

-

N-Phenyl-1-naphthylamine (NPN)

-

HEPES buffer

-

Bacterial strains (A. baumannii, K. pneumoniae)

-

Fluorometer

Procedure:

-

Bacterial Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to a specific optical density.

-

Assay Setup:

-

In a 96-well black microtiter plate, add the bacterial cell suspension.

-

Add NPN to a final concentration of 10 µM and incubate for 30 minutes in the dark to allow for probe partitioning into the outer membrane.

-

-

Measurement:

-

Measure the baseline fluorescence using a fluorometer (excitation at 350 nm, emission at 420 nm).

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity at regular intervals for a set period (e.g., 15-30 minutes).

-

-

Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates the uptake of NPN into the disrupted outer membrane, signifying increased permeability.

Visualizations

Mechanism of Action

Caption: Mechanism of Rifampin potentiation by Agent 204.

Experimental Workflow

Caption: Workflow for evaluating Agent 204 and Rifampin synergy.

References

Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] MIC values are crucial for evaluating the efficacy of novel antimicrobial agents like "Antibacterial agent 204," guiding therapeutic decisions, and monitoring the emergence of resistance. This document provides detailed protocols for determining the MIC of "this compound" using the internationally recognized broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Principle of the Methods

Both broth and agar dilution methods aim to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium under defined conditions.[6][7][8]

-

Broth Microdilution: This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[1][9] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are examined for visible turbidity, and the MIC is determined as the lowest concentration of the agent in a well that remains clear.[1][10]

-

Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[6][11] A standardized bacterial inoculum is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of the agent that prevents bacterial growth on the plate.[11] Agar dilution is often considered a gold standard for its accuracy and reproducibility.[11]

Materials and Equipment

General Materials

-

"this compound" powder

-

Sterile distilled water or appropriate solvent for "this compound"

-

Sterile 96-well microtiter plates (for broth microdilution)

-

Sterile petri dishes (for agar dilution)

-

Sterile test tubes

-

Micropipettes and sterile tips

-

Multipipettor (optional, for broth microdilution)[12]

-

Spectrophotometer or McFarland standards

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Sterile loops or swabs

-

Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)

Media and Reagents

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

For fastidious organisms, specialized media such as Mueller-Hinton broth with lysed horse blood and β-NAD (MH-F) may be required.[3][13]

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of an antimicrobial agent.[3][5]

Step 1: Preparation of "this compound" Stock Solution

-

Accurately weigh the "this compound" powder.

-

Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the agent and should not affect bacterial growth at the concentrations used.

-

Sterilize the stock solution by filtration if it is not sterile.

Step 2: Preparation of Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

Step 3: Microdilution Plate Setup

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the 2x final concentration of "this compound" to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antimicrobial agent.

-

The final column should serve as a growth control (broth and inoculum only), and an uninoculated well should be included as a sterility control.[1]

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

Step 4: Incubation

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8][9]

Step 5: Reading and Interpreting Results

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of "this compound" at which there is no visible growth.[1]

Table 1: Example Broth Microdilution Plate Setup for "this compound"

| Well | Agent Conc. (µg/mL) | Volume of Agent (µL) | Volume of Broth (µL) | Volume of Inoculum (µL) | Final Conc. (µg/mL) |

| 1 | 256 | 100 (of 256 µg/mL) | 0 | 100 | 128 |

| 2 | 128 | 100 (from well 1) | 100 | 100 | 64 |

| 3 | 64 | 100 (from well 2) | 100 | 100 | 32 |

| 4 | 32 | 100 (from well 3) | 100 | 100 | 16 |

| 5 | 16 | 100 (from well 4) | 100 | 100 | 8 |

| 6 | 8 | 100 (from well 5) | 100 | 100 | 4 |

| 7 | 4 | 100 (from well 6) | 100 | 100 | 2 |

| 8 | 2 | 100 (from well 7) | 100 | 100 | 1 |

| 9 | 1 | 100 (from well 8) | 100 | 100 | 0.5 |

| 10 | 0.5 | 100 (from well 9) | 100 | 100 | 0.25 |

| 11 | Growth Control | 0 | 200 | 100 | 0 |

| 12 | Sterility Control | 0 | 200 | 0 | 0 |

Protocol 2: Agar Dilution Method

This protocol is considered a reference method for its accuracy and is suitable for testing multiple bacterial strains simultaneously.[11]

Step 1: Preparation of "this compound" Stock Solution

-

Prepare a stock solution of "this compound" as described in the broth microdilution protocol.

Step 2: Preparation of Agar Plates with "this compound"

-

Prepare molten Mueller-Hinton Agar and cool it to 45-50°C in a water bath.

-

Prepare a series of dilutions of "this compound" in sterile water or another appropriate solvent.

-

Add 1 part of each antimicrobial dilution to 9 parts of molten agar to create the final desired concentrations.

-

Mix well and pour the agar into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Include a control plate with no antimicrobial agent.

Step 3: Preparation of Inoculum

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar plate.[11]

Step 4: Inoculation of Agar Plates

-

Using a multipoint inoculator or a micropipette, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the antimicrobial agent.

-

Allow the spots to dry completely before inverting the plates.

Step 5: Incubation

-

Incubate the plates at 35 ± 2°C for 16-20 hours.[11]

Step 6: Reading and Interpreting Results

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of "this compound" that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot should be disregarded.

Table 2: Preparation of Agar Plates for "this compound"

| Final Agent Conc. (µg/mL) | Volume of Agent Dilution (mL) | Volume of Molten Agar (mL) |

| 128 | 2 | 18 |

| 64 | 2 | 18 |

| 32 | 2 | 18 |

| 16 | 2 | 18 |

| 8 | 2 | 18 |

| 4 | 2 | 18 |

| 2 | 2 | 18 |

| 1 | 2 | 18 |

| 0.5 | 2 | 18 |

| 0.25 | 2 | 18 |

| 0 (Growth Control) | 2 (of solvent) | 18 |

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of MIC testing.

-

Reference Strains: A set of well-characterized reference strains with known MIC values for standard antimicrobial agents should be tested in parallel with "this compound".

-

Acceptable Ranges: The MIC values obtained for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.

-

Controls: The sterility control well/plate should show no growth, and the growth control well/plate should show robust growth.

Table 3: Quality Control Parameters

| Control | Expected Outcome | Purpose |

| Sterility Control | No growth | Ensures media and reagents are not contaminated |

| Growth Control | Visible growth | Confirms viability of the inoculum and suitability of the growth medium |

| QC Strains | MIC within established range | Verifies the accuracy of the test system and procedure |

Data Presentation and Interpretation

The MIC is reported as the lowest concentration of "this compound" that inhibits visible growth. For example, if growth is observed at 16 µg/mL but not at 32 µg/mL, the MIC is 32 µg/mL. The results for "this compound" should be compared to those of standard antibiotics tested under the same conditions.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the broth microdilution MIC testing protocol.

Caption: Workflow for Broth Microdilution MIC Testing.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. EUCAST: Bacteria [eucast.org]

- 5. iacld.com [iacld.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. goldbio.com [goldbio.com]

- 10. youtube.com [youtube.com]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. EUCAST: MIC Determination [eucast.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols: Antibacterial Agent 204 in Gram-negative Bacteria Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility and methodological considerations for "Antibacterial Agent 204" (also identified as P2-56-3) in the study of Gram-negative bacteria. This agent has demonstrated significant potential as a potentiator of existing antibiotics, offering a promising avenue for combating antibiotic resistance.

Introduction

Antibiotic resistance, particularly in Gram-negative pathogens like Acinetobacter baumannii and Klebsiella pneumoniae, poses a significant global health threat.[1][2] A key challenge in developing new therapeutics is overcoming the formidable outer membrane of these bacteria, which acts as a permeability barrier to many antimicrobial compounds.[1][2] this compound has emerged from high-throughput screening as a small molecule that sensitizes these resistant bacteria to antibiotics such as rifampin.[1][2] The primary mechanism of action for Agent 204 is the disruption of the bacterial outer membrane, thereby increasing its permeability and allowing co-administered antibiotics to reach their intracellular targets.[1][2]

Mechanism of Action

This compound acts as a potentiator by compromising the integrity of the Gram-negative outer membrane.[1][2] Genetic studies have revealed that the activity of this agent is linked to the lipooligosaccharide (LOS) transport (Lpt) pathway.[1] Specifically, bacteria with impaired function of the Lpt system, which is responsible for transporting LOS to the outer membrane, exhibit hypersensitivity to Agent 204.[1] This suggests that the agent's disruptive effect on the outer membrane is exacerbated when the cell's ability to maintain this crucial structure is already compromised.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound (P2-56-3) alone and in combination with rifampin against key Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of P2-56-3 and Rifampin

| Organism | Strain | P2-56-3 MIC (µM) | Rifampin MIC (µg/mL) |

| Acinetobacter baumannii | ATCC 17978 | >64 | 8 |

| Acinetobacter baumannii | LAC-4 | >64 | 16 |

| Klebsiella pneumoniae | ATCC 43816 | >64 | 32 |

Table 2: Potentiation of Rifampin Activity by P2-56-3 (Checkerboard Assay)

| Organism | Strain | P2-56-3 Concentration (µM) | Rifampin MIC in presence of P2-56-3 (µg/mL) | Fold-change in Rifampin MIC |

| Acinetobacter baumannii | ATCC 17978 | 8 | 0.5 | 16 |

| Acinetobacter baumannii | LAC-4 | 8 | 1 | 16 |

| Klebsiella pneumoniae | ATCC 43816 | 8 | 2 | 16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of antibacterial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., A. baumannii, K. pneumoniae)

-

This compound (P2-56-3) and Rifampin stock solutions

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of the antibacterial agent in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of two antimicrobial agents.

Materials:

-

Same as for MIC determination.

Procedure:

-

Prepare a 96-well plate with serial dilutions of Agent 204 along the x-axis and serial dilutions of Rifampin along the y-axis.

-

Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

-

Incubate the plate at 37°C for 16-20 hours.

-

Read the MIC of each drug in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy is defined as an FICI ≤ 0.5.

-

Additivity is defined as an FICI > 0.5 and ≤ 4.

-

Antagonism is defined as an FICI > 4.

-

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the disruption of the outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

Black, clear-bottom 96-well plates

-

Bacterial strains

-

HEPES buffer (5 mM, pH 7.2)

-

NPN (1-N-phenylnaphthylamine) stock solution in acetone

-

This compound

-

Fluorometer/plate reader

Procedure:

-

Grow bacteria to mid-log phase and wash the cells with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.

-

Add the bacterial suspension to the wells of the 96-well plate.

-

Add NPN to each well to a final concentration of 10 µM.

-

Add varying concentrations of this compound to the wells.

-

Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.

Visualizations

References

Application Notes & Protocols: Experimental Use of "Antibacterial Agent 204" against ESKAPE Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in-vitro efficacy and proposed mechanism of action of the novel investigational compound, Antibacterial Agent 204 (AA204). The data presented herein demonstrates the potent activity of AA204 against the critical group of multidrug-resistant bacteria known as the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.[1][2][3] This document includes detailed protocols for the determination of minimum inhibitory and bactericidal concentrations, as well as anti-biofilm activity. Furthermore, a proposed signaling pathway for the action of AA204 is illustrated.

Introduction

The ESKAPE pathogens represent a significant threat to global public health due to their high levels of antibiotic resistance and their prevalence in nosocomial infections.[1][2][3] These organisms are capable of "escaping" the effects of many conventional antibacterial drugs, necessitating the development of novel therapeutic agents.[2][3] this compound is a synthetic small molecule developed for broad-spectrum activity against these challenging pathogens. This document outlines the initial characterization of AA204's antibacterial properties.

Data Presentation

The in-vitro activity of this compound was evaluated against a panel of ESKAPE pathogen reference strains. The following tables summarize the key quantitative data obtained.

Table 1: Minimum Inhibitory Concentration (MIC) of AA204 against ESKAPE Pathogens

| Pathogen | Strain | AA204 MIC (µg/mL) |

| Enterococcus faecium | ATCC 19434 | 2 |

| Staphylococcus aureus | ATCC 25923 | 1 |

| Klebsiella pneumoniae | ATCC 13883 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 |

| Enterobacter cloacae | ATCC 13047 | 4 |

Table 2: Minimum Bactericidal Concentration (MBC) of AA204 against ESKAPE Pathogens

| Pathogen | Strain | AA204 MBC (µg/mL) | MBC/MIC Ratio |

| Enterococcus faecium | ATCC 19434 | 8 | 4 |

| Staphylococcus aureus | ATCC 25923 | 4 | 4 |

| Klebsiella pneumoniae | ATCC 13883 | 16 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 32 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | 4 |

| Enterobacter cloacae | ATCC 13047 | 16 | 4 |

Table 3: Biofilm Inhibition and Eradication by AA204

| Pathogen | Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 4 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | >128 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound (AA204) stock solution (e.g., 1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

ESKAPE pathogen cultures grown to mid-logarithmic phase

-

Spectrophotometer

Procedure:

-

Prepare a 2-fold serial dilution of AA204 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of AA204 that completely inhibits visible growth, as determined by visual inspection or by measuring optical density (OD₆₀₀).

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a TSA plate.

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of AA204 that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Activity Assay

This protocol utilizes a crystal violet staining method to quantify biofilm formation.[4]

Materials:

-

Tryptic Soy Broth supplemented with 1% glucose (TSBg)

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

Procedure for Biofilm Inhibition:

-

Prepare serial dilutions of AA204 in TSBg in a 96-well plate as described for the MIC assay.

-

Inoculate with the bacterial suspension to a final density of 1 x 10⁶ CFU/mL.

-

Incubate for 24 hours at 37°C without shaking.

-

Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound dye with 200 µL of 30% acetic acid.

-

Measure the absorbance at 590 nm. The MBIC₅₀ is the concentration that reduces biofilm formation by 50% compared to the control.

Procedure for Biofilm Eradication:

-

First, establish a mature biofilm by inoculating the wells with bacteria in TSBg and incubating for 24 hours.

-

Remove the planktonic cells and wash with PBS.

-

Add fresh TSBg containing serial dilutions of AA204 to the wells with the established biofilms.

-

Incubate for another 24 hours.

-